

# validating the reversal of ivacaftor washout effects by GLPG1837

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1837 |           |
| Cat. No.:            | B607657  | Get Quote |

# Reversing Ivacaftor Washout: A Comparative Analysis of GLPG1837

For researchers in the field of cystic fibrosis (CF) drug development, understanding the efficacy and mechanism of new CFTR potentiators is paramount. This guide provides a comparative analysis of **GLPG1837**, a novel CFTR potentiator, focusing on its ability to reverse the effects of ivacaftor washout. The data presented herein is compiled from preclinical and clinical studies to aid in the objective evaluation of **GLPG1837** against the established potentiator, ivacaftor.

## In Vitro Efficacy: GLPG1837 vs. Ivacaftor

**GLPG1837** has demonstrated greater potency and efficacy compared to ivacaftor in preclinical studies across various CFTR gating mutations. The following table summarizes the comparative efficacy of the two compounds on different CFTR mutations as measured by in vitro assays.



| CFTR Mutation | Assay Type          | GLPG1837<br>Efficacy                 | Ivacaftor (VX-<br>770) Efficacy   | Reference |
|---------------|---------------------|--------------------------------------|-----------------------------------|-----------|
| G551D         | Patch Clamp         | ~20 to 35.6-fold increase in current | ~6 to 10-fold increase in current | [1]       |
| G178R         | YFP Halide<br>Assay | 154% of maximal<br>VX770 response    | 100%<br>(Reference)               |           |
| S549N         | YFP Halide<br>Assay | 137% of maximal<br>VX770 response    | 100%<br>(Reference)               |           |
| R117H         | YFP Halide<br>Assay | 120% of maximal<br>VX770 response    | 100%<br>(Reference)               | _         |

### **Clinical Validation: The SAPHIRA1 Trial**

The SAPHIRA1 Phase 2a, open-label, single-arm study provided clinical evidence for the reversal of ivacaftor washout effects by **GLPG1837** in adult CF patients with at least one G551D mutation.[1][2] Following a one-week ivacaftor washout period, patients were treated with escalating doses of **GLPG1837**. The study demonstrated that **GLPG1837** treatment led to a significant recovery in lung function and a reduction in sweat chloride concentration, effectively reversing the negative effects of ivacaftor withdrawal.[1][2]

| Parameter                       | Screening (On Ivacaftor) | After 1-Week<br>Ivacaftor Washout | End of GLPG1837<br>Treatment |
|---------------------------------|--------------------------|-----------------------------------|------------------------------|
| Mean Sweat Chloride<br>(mmol/L) | 42.5                     | 98.5                              | 68.8                         |
| Mean Percent Predicted FEV1 (%) | 73.3                     | 68.5                              | 73.1                         |

Data from the SAPHIRA1 study.[1][2]

## **Signaling Pathway and Mechanism of Action**



Ivacaftor and **GLPG1837** are both CFTR potentiators that act as allosteric modulators of the CFTR protein.[3] They bind to a site on the CFTR protein, distinct from the ATP-binding site, and increase the channel's open probability, thereby enhancing chloride ion transport.[3] The washout of ivacaftor leads to a decrease in CFTR channel activity, resulting in a return of CF symptoms. **GLPG1837**, by binding to a similar site, can restore and even enhance the channel's function.[3]



Click to download full resolution via product page

CFTR Channel Gating and Potentiator Action

## **Experimental Protocols**



## Patch-Clamp Electrophysiology for CFTR Potentiator Evaluation

This protocol is designed to measure the effect of CFTR potentiators on ion channel activity at the single-channel or whole-cell level.

- 1. Cell Culture and Transfection:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
- Transiently transfect cells with a plasmid encoding the desired CFTR mutant and a fluorescent marker (e.g., GFP) for identification of transfected cells.
- Plate cells on glass coverslips for recording.
- 2. Electrophysiological Recording:
- Use an EPC-9 or similar patch-clamp amplifier.
- Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.
- Pipette (intracellular) solution: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 5 mM EGTA, 10 mM TES, and 1 mM ATP, pH 7.2.
- Bath (extracellular) solution: 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, and 1 mM CaCl2, pH 7.4.
- Establish a gigaohm seal (>1 G $\Omega$ ) between the pipette and the cell membrane.
- For whole-cell recordings, rupture the cell membrane to gain electrical access to the cell interior.
- 3. Data Acquisition and Analysis:
- Hold the membrane potential at -50 mV.
- Perfuse the cell with bath solution containing a CFTR activator cocktail (e.g., 10 μM Forskolin and 100 μM IBMX) to activate PKA-dependent phosphorylation of CFTR.



- Once a stable baseline current is established, perfuse with the test compound (e.g.,
   GLPG1837 or ivacaftor) at various concentrations.
- Record the change in current in response to the compound.
- To simulate washout, perfuse with a compound-free solution.
- Analyze the data using software such as pCLAMP or PatchMaster to determine the fold increase in current and generate dose-response curves.[4][5][6][7]

## **Ussing Chamber Assay for Transepithelial Ion Transport**

This assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant model of CFTR function.

#### 1. Cell Culture:

- Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports (e.g., Transwell inserts).
- Maintain the cultures at an air-liquid interface to promote differentiation into a polarized epithelium.
- 2. Ussing Chamber Setup:
- Mount the permeable support containing the cell monolayer in an Ussing chamber.
- Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
- Use a voltage-clamp amplifier to measure the short-circuit current (Isc), which is a measure
  of net ion transport.
- 3. Measurement of CFTR Activity:
- After a stable baseline Isc is recorded, add amiloride to the apical solution to block the epithelial sodium channel (ENaC).



- Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the basolateral solution to activate CFTR.
- Once the lsc reaches a plateau, add the test potentiator (GLPG1837 or ivacaftor) to the apical side.
- To simulate a washout, replace the potentiator-containing solution with fresh solution. To test the reversal, add the second compound after the washout of the first.
- Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
- 4. Data Analysis:
- The change in Isc ( $\Delta$ Isc) following the addition of the potentiator is a measure of its efficacy.
- Compare the ΔIsc values for **GLPG1837** and ivacaftor.[8][9][10][11]

# Experimental Workflow for Validating Washout Reversal

The following diagram outlines the logical workflow for an experiment designed to validate the reversal of ivacaftor washout effects by **GLPG1837** using the Ussing chamber assay.





Click to download full resolution via product page

Ussing Chamber Workflow for Washout Reversal

## Conclusion

The available in vitro and clinical data suggest that **GLPG1837** is a potent CFTR potentiator with the potential to offer an effective alternative to ivacaftor, particularly in scenarios requiring the reversal of washout effects. The SAPHIRA1 trial provides compelling evidence of **GLPG1837**'s ability to restore lung function and reduce sweat chloride levels in patients who



have discontinued ivacaftor.[1][2] The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of **GLPG1837** and other novel CFTR modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- To cite this document: BenchChem. [validating the reversal of ivacaftor washout effects by GLPG1837]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#validating-the-reversal-of-ivacaftor-washout-effects-by-glpg1837]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com